(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
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Overview
Description
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a complex organic compound that features a combination of imidazole, piperidine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The sulfonylated imidazole is reacted with piperidine under reflux conditions.
Isoxazole Formation: The final step involves the formation of the isoxazole ring through a cyclization reaction involving hydroxylamine and an appropriate diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and imidazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and isoxazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted imidazole and isoxazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, while the piperidine and isoxazole rings can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-imidazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
- (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-ethylisoxazol-4-yl)methanone
Uniqueness
The presence of the sulfonyl group in (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone distinguishes it from other similar compounds. This group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-12(9-16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQRZAITMSZJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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